2,6-Dichloro-4-ethenylpyridine
Description
Significance of Halogenated Pyridine (B92270) Frameworks in Organic Synthesis
Halogenated pyridines are fundamental building blocks in organic synthesis, prized for their versatility. kubikat.orgeurekalert.orgnih.gov The presence of halogen atoms on the pyridine ring, an electron-deficient system, significantly influences the molecule's reactivity. chemrxiv.org These halogen substituents can act as leaving groups in nucleophilic aromatic substitution reactions, providing a direct pathway to introduce a wide array of other functional groups. kubikat.orgeurekalert.org This reactivity is crucial for constructing more complex molecular architectures.
The strategic placement of halogens allows for precise regiocontrol in subsequent chemical transformations, a vital aspect of modern synthesis. nih.gov Consequently, halopyridines are frequently used as starting materials or key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. mountainscholar.orgnih.govchemrxiv.org The development of new and efficient methods for the selective halogenation of pyridine rings remains a significant focus of research, underscoring the importance of these frameworks in contemporary chemistry. mountainscholar.orgchemrxiv.org
Overview of Ethenyl-Substituted Pyridine Derivatives
Ethenyl-substituted pyridines, commonly known as vinylpyridines, are another important class of pyridine derivatives. These compounds are characterized by the presence of a vinyl (-CH=CH₂) group attached to the pyridine ring. The vinyl group is a reactive handle that can participate in a variety of chemical transformations, most notably polymerization. ontosight.ai Poly(vinylpyridine) and its copolymers are used in diverse applications, including as components in synthetic rubbers, coatings, adhesives, and ion-exchange resins. ontosight.airesearchgate.netallenpress.com
Beyond polymerization, the vinyl group allows for other addition and cross-coupling reactions, making vinylpyridines valuable intermediates in the synthesis of more complex molecules. ontosight.ai For instance, vinylpyridine derivatives are used in the preparation of pharmaceutical compounds and other fine chemicals. ontosight.ai The combination of the pyridine core with the reactive vinyl functionality provides a platform for creating materials and molecules with tailored electronic, mechanical, and biological properties. ontosight.aimdpi.com
Contextualizing 2,6-Dichloro-4-ethenylpyridine within Contemporary Organic Chemistry Research
The compound this compound (also known as 2,6-dichloro-4-vinylpyridine) is a bifunctional molecule that embodies the characteristics of both halogenated and ethenyl-substituted pyridines. Its structure, featuring two chlorine atoms at the 2 and 6 positions and a vinyl group at the 4 position, makes it a potentially valuable building block in contemporary organic synthesis.
The two chlorine atoms activate the pyridine ring for nucleophilic substitution, allowing for the sequential or simultaneous introduction of new functionalities at the C2 and C6 positions. The vinyl group at the C4 position offers a site for polymerization or other alkene-specific reactions, such as Michael addition, hydrohalogenation, or cross-coupling reactions. This orthogonal reactivity—the ability to selectively react one functional group in the presence of the other—is a highly sought-after characteristic in the design of complex synthetic pathways.
Research into such multifunctional scaffolds is driven by the need for efficient and modular approaches to new molecules. While specific research on this compound itself is not extensively detailed in broad literature, its potential can be inferred from the well-established reactivity of its constituent parts. It represents a strategic intermediate for the synthesis of complex, highly substituted pyridine derivatives that could find applications in medicinal chemistry, materials science, and catalysis. The development of synthetic routes to and the exploration of the reactivity of such multifunctional pyridines are active areas in modern organic chemistry. researchgate.netacs.org
Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₅Cl₂N | N/A |
| Molecular Weight | 174.03 g/mol | N/A |
| CAS Number | 1824124-68-6 | chemicalbook.comsigmaaldrich.combldpharm.com |
| Synonyms | 2,6-dichloro-4-vinylpyridine | N/A |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5Cl2N |
|---|---|
Molecular Weight |
174.02 g/mol |
IUPAC Name |
2,6-dichloro-4-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2 |
InChI Key |
YKZYQJPJDHKVHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=NC(=C1)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Dichloro 4 Ethenylpyridine
Strategies for Introducing Ethenyl Groups onto Dichloropyridine Scaffolds
A primary approach to synthesizing 2,6-dichloro-4-ethenylpyridine involves the modification of a 2,6-dichloropyridine (B45657) backbone. This is accomplished through several modern synthetic reactions that facilitate the formation of a carbon-carbon bond at the C4 position of the pyridine (B92270) ring.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Heck Coupling, Mizoroki-Heck reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. numberanalytics.com The Heck reaction, also known as the Mizoroki-Heck reaction, is particularly relevant for the vinylation of aryl halides. numberanalytics.comwikipedia.org This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene. wikipedia.org The catalytic cycle typically involves a Pd(0)/Pd(II) mechanism. wikipedia.org
In the context of synthesizing this compound, a suitable starting material would be 2,6-dichloro-4-iodopyridine (B1314714). This compound can undergo a Heck reaction with an ethene source. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the dichloropyridine, followed by alkene insertion and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. numberanalytics.com The use of phosphine-free catalyst systems, such as those involving N-heterocyclic carbenes or specific palladium salts, has been shown to be effective in similar cross-coupling reactions. organic-chemistry.org
Table 1: Key Features of Palladium-Catalyzed Cross-Coupling for Vinylation
| Feature | Description |
| Catalyst | Typically a Palladium(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂. wikipedia.org |
| Reactants | A dihalopyridine (e.g., 2,6-dichloro-4-iodopyridine) and a vinylating agent. |
| Base | Required to neutralize the hydrogen halide formed during the reaction. wikipedia.org |
| Selectivity | The reaction can be directed to specific positions on the pyridine ring based on the halide's reactivity (I > Br > Cl). |
Wittig Reactions and Variants for Vinylpyridine Synthesis
The Wittig reaction provides a classic and reliable method for the synthesis of alkenes from carbonyl compounds. To synthesize this compound via this route, one would start with 2,6-dichloropyridine-4-carbaldehyde. This aldehyde is then reacted with a phosphorus ylide, typically methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org
Variations of the Wittig reaction, such as the Horner-Wadsworth-Emmons reaction, can also be employed. This variant uses phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphoranes and often lead to higher yields and easier purification.
Hydrohalogenation of Ethynylpyridines as Precursors
An alternative strategy involves the hydrohalogenation of a corresponding ethynylpyridine. acs.org For the synthesis of this compound, the precursor would be 2,6-dichloro-4-ethynylpyridine. The reaction with a hydrogen halide, such as HCl or HBr, leads to the addition of H and the halogen across the triple bond. acs.org The regioselectivity of this addition is crucial. The formation of a pyridinium (B92312) salt can enhance the electrophilicity of the ethynyl (B1212043) group, facilitating the nucleophilic attack of the halide ion. acs.org In some cases, the reaction can be highly regio- and stereoselective. acs.org
Selective Halogenation Methods for Pyridine Rings
The alternative synthetic approach involves introducing the chloro substituents onto a pre-existing 4-ethenylpyridine (also known as 4-vinylpyridine) molecule. wikipedia.orgscbt.comchemicalbook.com This requires highly selective halogenation methods to ensure the chlorine atoms are directed to the 2 and 6 positions of the pyridine ring.
Regioselective Dichlorination Strategies
Achieving regioselective dichlorination of 4-vinylpyridine (B31050) at the 2 and 6 positions is a synthetic challenge due to the electronic nature of the pyridine ring. The pyridine nitrogen deactivates the ring towards electrophilic substitution, particularly at the 2, 4, and 6 positions. However, specific reagents and conditions can overcome this.
One potential route involves the reaction of 2,6-dihydroxypyridine (B1200036) derivatives with phosphorus oxychloride in the presence of a basic nitrogen compound. google.com While this is typically used to prepare dichloropyridines from pyridones, adapting this for a substrate already containing a vinyl group would require careful control of reaction conditions to avoid polymerization or side reactions with the vinyl group. A more direct approach might involve the nitration of 2,6-dichloropyridine to introduce a directing group, followed by reduction and subsequent modification, although this is a more circuitous route. researchgate.net
Enzymatic halogenation presents a modern and highly selective alternative. While not yet specifically reported for this compound, fungal flavoenzymes have been discovered that can catalyze the regioselective dichlorination of non-activated carbon atoms. nih.gov This points towards the potential for developing biocatalytic methods for the specific halogenation of pyridine rings.
Table 2: Comparison of Synthetic Strategies
| Strategy | Starting Material | Key Transformation | Advantages |
| Vinylation | 2,6-Dichloropyridine derivative | C-C bond formation (e.g., Heck, Wittig) | Utilizes well-established coupling reactions; good control over vinyl group placement. |
| Dichlorination | 4-Ethenylpyridine | Regioselective C-H chlorination | Potentially more atom-economical if direct C-H activation is possible. |
Synthesis of Dichloro-substituted Pyridine Intermediates
The synthesis of this compound fundamentally relies on the availability of appropriately substituted dichloropyridine intermediates. The primary and most direct precursor is 2,6-dichloropyridine itself. Several methodologies have been developed for the efficient synthesis of this key intermediate.
One common industrial method involves the high-temperature chlorination of pyridine. This reaction proceeds stepwise, with 2-chloropyridine (B119429) being a key intermediate that is subsequently chlorinated to yield 2,6-dichloropyridine. google.com A patented process describes the liquid-phase chlorination of 2-chloropyridine in the absence of a catalyst at temperatures of 160°C or higher, which provides high-purity 2,6-dichloropyridine in high yields. google.com To enhance selectivity and reaction rates, variations of this process have been developed, including photo-initiated chlorination. google.com
Another significant route starts from 2,6-dihydroxypyridine or its tautomeric forms. These precursors can be converted to 2,6-dichloropyridine derivatives by reaction with phosphorus oxychloride (POCl₃). google.com A patented process details the reaction of a 2,6-dihydroxypyridine compound with phosphorus oxychloride in the presence of a basic nitrogen compound, such as quinoline, at elevated temperatures (150°C to 250°C). google.com This method is advantageous as it avoids the need for high-pressure autoclaves and reduces the required molar excess of phosphorus oxychloride. google.com
To introduce functionality at the 4-position for the subsequent vinylation step, a halogenated derivative such as 2,6-dichloro-4-iodopyridine can be prepared. A convenient and scalable synthesis for this important intermediate has been described, highlighting its utility in the stepwise elaboration to various 2,4,6-trisubstituted pyridines.
| Starting Material | Reagents | Conditions | Product | Reference |
| 2-Chloropyridine | Cl₂ (gas) | Liquid phase, no catalyst, 160-200°C | 2,6-Dichloropyridine | google.com |
| 2,6-Dihydroxy-3-cyano-4-methyl-pyridine | POCl₃, Quinoline | 170-220°C | 2,6-Dichloro-3-cyano-4-methylpyridine | google.com |
| 2,6-Dichloropyridine | Various | Nitration, Amination, Diazotization, Iodination | 2,6-Dichloro-4-iodopyridine |
This table summarizes selected methods for the synthesis of key dichloro-substituted pyridine intermediates.
Multi-Step Synthetic Sequences and Yield Optimization
The introduction of the ethenyl (vinyl) group at the 4-position of the 2,6-dichloropyridine ring is typically achieved through modern cross-coupling reactions. The most prominent among these are the Suzuki-Miyaura and Stille couplings, which offer high efficiency and functional group tolerance.
A plausible and effective multi-step synthesis of this compound begins with a halogenated 2,6-dichloropyridine, such as 2,6-dichloro-4-bromopyridine or 2,6-dichloro-4-iodopyridine. The latter is often preferred due to the higher reactivity of the C-I bond in the crucial palladium-catalyzed cross-coupling step.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-substituted dichloropyridine with a vinylboron compound, such as vinylboronic acid or its pinacol (B44631) ester (2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), in the presence of a palladium catalyst and a base.
Reaction Scheme: 2,6-dichloro-4-iodopyridine + CH₂=CH-B(OR)₂ → this compound
Yield optimization for the Suzuki coupling depends on several factors. The choice of the palladium catalyst and its supporting ligand is critical. Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand like XPhos have proven effective in similar couplings. researchgate.netnih.gov The selection of the base (e.g., K₂CO₃, Cs₂CO₃) and the solvent system (e.g., a mixture of an organic solvent like dioxane or THF with water) are also crucial for achieving high yields. researchgate.netresearchgate.net
Stille Coupling: An alternative route is the Stille reaction, which couples the halo-substituted dichloropyridine with an organotin reagent, such as tributyl(vinyl)stannane. wikipedia.org
Reaction Scheme: 2,6-dichloro-4-iodopyridine + CH₂=CH-Sn(Bu)₃ → this compound
The Stille reaction is known for its tolerance to a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.org Optimization involves the careful selection of the palladium catalyst, ligands (e.g., triphenylphosphine, triphenylarsine), and additives like copper(I) iodide (CuI), which can significantly accelerate the reaction rate. harvard.edu
| Coupling Partners | Catalyst/Ligand | Base/Additive | Solvent | Temperature | Potential Yield | Reference |
| 2,6-Dichloro-4-iodopyridine & Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80-100°C | Good to Excellent | researchgate.netresearchgate.net |
| 2,6-Dichloro-4-iodopyridine & Tributyl(vinyl)stannane | Pd(PPh₃)₄ | CuI (additive) | THF | Reflux | Good to Excellent | wikipedia.orgharvard.edu |
This table presents plausible conditions for the key cross-coupling step in the synthesis of this compound, based on analogous reactions.
Purification and Isolation Techniques for Halogenated Ethenylpyridines
The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities present.
Following a cross-coupling reaction, the crude product mixture typically contains the desired ethenylpyridine, unreacted starting materials (e.g., the halo-dichloropyridine), the palladium catalyst, ligand residues, and inorganic salts from the base.
A standard workup procedure involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. This initial extraction removes the bulk of the inorganic salts. The organic layer can then be washed with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities, though care must be taken as the pyridine nitrogen in the product itself is basic and can form a salt. A subsequent wash with brine and drying over an anhydrous salt like Na₂SO₄ or MgSO₄ prepares the crude product for further purification.
Column Chromatography: This is one of the most effective methods for separating the target compound from closely related organic impurities. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used as the mobile phase. The polarity of the eluent is gradually increased to separate the components based on their affinity for the silica gel.
Recrystallization: If the product is a solid at room temperature, recrystallization can be an excellent final purification step to achieve high purity. The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the purified product crystallizes out, leaving impurities behind in the solution. For dichlorovinylpyridines, solvents such as ethanol (B145695) or ethanol/water mixtures might be suitable. archive.org
Distillation: For liquid products, fractional distillation under reduced pressure (vacuum distillation) can be employed to separate compounds with different boiling points. This is particularly useful for removing lower-boiling starting materials or higher-boiling catalyst residues. However, care must be taken as vinylpyridines can polymerize at elevated temperatures. The addition of a polymerization inhibitor, such as hydroquinone, may be necessary.
Chemical Reactivity and Mechanistic Studies of 2,6 Dichloro 4 Ethenylpyridine
Reactivity of the Ethenyl Moiety
The ethenyl group attached to the dichloropyridine ring is a site of rich chemical activity, susceptible to polymerization, molecular rearrangements, and addition reactions. Its reactivity is significantly modulated by the electronic influence of the electron-deficient aromatic core.
Polymerization Pathways and Mechanisms
As a derivative of 4-vinylpyridine (B31050), 2,6-Dichloro-4-ethenylpyridine is expected to serve as a monomer for polymerization. Vinylpyridine monomers can undergo polymerization through various mechanisms, including free-radical polymerization, anionic polymerization, and controlled radical polymerization techniques. nih.gov
Controlled radical polymerization methods are particularly relevant for synthesizing well-defined polymers with specific molecular weights and low polydispersity. These techniques include:
Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal complex (commonly copper) to reversibly activate and deactivate the growing polymer chain, allowing for controlled growth. researchgate.net
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent to mediate the polymerization process, enabling the synthesis of block copolymers and other complex architectures. rsc.org
The polymerization of 4-vinylpyridine derivatives often proceeds via solution polymerization, where the monomer and initiator are dissolved in a suitable solvent. nih.gov The presence of the two chlorine atoms on the pyridine (B92270) ring in this compound would influence the electronic properties of the vinyl group and, consequently, the kinetics of polymerization.
Table 1: Common Polymerization Methods for Vinylpyridine Derivatives
| Polymerization Method | Initiator/Mediator | Key Features | Reference |
|---|---|---|---|
| Solution Polymerization | Free-radical initiators (e.g., BPO) | Simple setup; suitable for producing homopolymers. | nih.gov |
| Atom Transfer Radical Polymerization (ATRP) | Transition metal catalyst (e.g., CuCl/Me6TREN) and an alkyl halide initiator. | Produces polymers with low polydispersity (Mw/Mn ≈ 1.1–1.2) and controlled molecular weight. | researchgate.net |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | RAFT agent (e.g., trithiocarbonate) and a radical initiator. | Allows for the synthesis of well-defined homopolymers and block copolymers. | rsc.org |
Hydrogen Sigmatropic Rearrangements in Ethenyl-substituted Pyridines
Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-conjugated system. stereoelectronics.org In the context of ethenyl-substituted pyridines, [1,n]-hydrogen shifts are a theoretical possibility.
nih.govrsc.org-Sigmatropic Hydrogen Shift: This type of rearrangement involves the migration of a hydrogen atom across a five-atom π-system. uh.edulibretexts.org For a derivative like this compound, a nih.govrsc.org-shift could theoretically occur if a tautomeric form exists that provides the necessary conjugated system, though this is unlikely for the ground state structure. These reactions are typically thermally allowed and proceed suprafacially. uh.edu
wikipedia.orgwikipedia.org-Sigmatropic Rearrangements: Reactions like the Claisen and Cope rearrangements are prominent examples of wikipedia.orgwikipedia.org-sigmatropic shifts. imperial.ac.ukwikipedia.org The Claisen rearrangement involves an allyl vinyl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.org While not directly applicable to this compound itself, these principles illustrate the potential for complex intramolecular rearrangements in appropriately substituted derivatives.
The high activation energy and specific geometric requirements for the transition states make uncatalyzed sigmatropic rearrangements rare for simple vinyl arenes.
Table 2: Classification of Sigmatropic Rearrangements
| Rearrangement Type | Description | Example | Reference |
|---|---|---|---|
| nih.govrsc.org Hydrogen Shift | A hydrogen atom migrates across a 5-atom conjugated system. | Interconversion of pentadienes. | wikipedia.org |
| nih.govuh.edu Hydrogen Shift | A hydrogen atom migrates across a 7-atom conjugated system, often in an antarafacial manner. | Conversion of lumisterol (B196343) to vitamin D2. | wikipedia.org |
| wikipedia.orgwikipedia.org Cope Rearrangement | Rearrangement of a 1,5-diene. | Rearrangement of 3-methyl-1,5-hexadiene. | imperial.ac.uk |
| wikipedia.orgwikipedia.org Claisen Rearrangement | Rearrangement of an allyl vinyl ether or allyl aryl ether. | Conversion of allyl phenyl ether to o-allylphenol. | libretexts.orgwikipedia.org |
Nucleophilic and Electrophilic Additions to the Vinyl Group
The double bond of the ethenyl group is susceptible to both nucleophilic and electrophilic attack.
Nucleophilic Addition: The electron-withdrawing nature of the dichloropyridine ring makes the vinyl group an effective Michael acceptor, promoting conjugate addition of nucleophiles. nih.gov This reaction is analogous to additions seen in other vinyl-substituted heterocyclic compounds. nih.govresearchgate.net Treatment of vinylpyridines or related vinyl-heterocycles with various nucleophiles (such as amines, thiols, or carbanions) under acidic or base-promoted conditions leads to the formation of a substituted ethyl-pyridine derivative. nih.govnih.gov The reaction proceeds via attack of the nucleophile at the β-carbon of the vinyl group, followed by protonation of the resulting carbanion intermediate.
Electrophilic Addition: In contrast, electrophilic addition to the vinyl group of this compound is expected to be less favorable than for simple alkenes. The dichloropyridine ring deactivates the double bond towards attack by electrophiles. libretexts.org Reactions such as the addition of hydrogen halides (e.g., HBr) would proceed through a carbocation intermediate. youtube.com According to Markovnikov's rule, the electrophile (H+) would add to the less substituted carbon, generating a more stable carbocation adjacent to the pyridine ring. However, the electron-withdrawing character of the ring would destabilize this adjacent carbocation, thus slowing the reaction rate compared to electron-rich alkenes. libretexts.org
Table 3: Examples of Nucleophilic Addition to Vinyl-Substituted Heterocycles
| Substrate | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2- or 4-Vinylpyridine | Amines | Acidic | Aminoethyl-substituted pyridine | nih.govresearchgate.net |
| Vinylpyridines/pyrimidines | Sodium methanesulfinate | Acidic | Ethyl methyl sulfone derivative | nih.govresearchgate.net |
| trans-1,2-di-(2-pyridyl)ethylene | Organolithium reagents | Anhydrous | 1,2-disubstituted-1,2-dipyridylethane | nih.gov |
Reactivity of the Dichloropyridine Core
The two chlorine atoms on the pyridine ring are leaving groups that can be displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions.
Aromatic Nucleophilic Substitution (SNAr) Reactions
The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org The ring nitrogen acts as an electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org The presence of two chlorine atoms, which are good leaving groups, further facilitates this process.
The SNAr mechanism is a two-step addition-elimination process:
Addition: A nucleophile attacks the carbon atom bearing a chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.
In 2,6-dichloropyridine (B45657) derivatives, the chlorine atoms at the C2 and C6 positions are particularly activated towards SNAr due to their ortho and para relationship to the ring nitrogen, which effectively stabilizes the negative charge in the Meisenheimer intermediate. nih.gov This allows for the substitution of one or both chlorine atoms by a wide range of nucleophiles, including alkoxides, amines, and thiols.
Table 4: Key Features of SNAr Reactions on Halogenated Pyridines
| Feature | Description | Reference |
|---|---|---|
| Mechanism | Two-step Addition-Elimination. | wikipedia.org |
| Intermediate | Resonance-stabilized Meisenheimer complex. | libretexts.org |
| Activating Groups | Electron-withdrawing groups (like the pyridine nitrogen) that stabilize the negative intermediate. | wikipedia.org |
| Leaving Group | Typically a halide (F > Cl > Br > I for the addition step). | libretexts.org |
| Regioselectivity | Positions ortho and para to the activating group (ring nitrogen) are most reactive. | nih.gov |
Functionalization at Halogenated Positions
Beyond SNAr, the C-Cl bonds can be functionalized using transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Common cross-coupling reactions applicable to chloroarenes include:
Suzuki-Miyaura Coupling: This reaction pairs the chloro-substituted pyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com
Stille Coupling: Involves the reaction with an organostannane reagent catalyzed by palladium.
Heck Coupling: Couples the halide with an alkene under palladium catalysis.
Negishi Coupling: Uses an organozinc reagent with a palladium or nickel catalyst. wikipedia.org
For dihalogenated N-heteroarenes like 2,6-dichloropyridine, cross-coupling reactions typically exhibit high site-selectivity. The positions adjacent to the ring nitrogen (C2 and C6) are generally more reactive and will undergo coupling preferentially. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve either mono- or di-functionalization of the pyridine core, providing a versatile route to complex substituted pyridines. nih.gov
Table 5: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner (Organometallic Reagent) | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)2) | Pd catalyst + Base | C-C | wikipedia.org |
| Stille | Organostannane (R-SnR'3) | Pd catalyst | C-C | youtube.com |
| Heck | Alkene | Pd catalyst + Base | C-C | youtube.com |
| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst | C-C | wikipedia.org |
| Buchwald-Hartwig | Amine/Amide | Pd catalyst + Base | C-N | wikipedia.org |
Palladium-Catalyzed C-C and C-N Bond Formations on Halopyridines
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines, and this compound presents a compelling substrate for such transformations. The presence of two chlorine atoms at the C2 and C6 positions, flanking the nitrogen atom, and an ethenyl group at the C4 position offers distinct opportunities for selective functionalization.
The reactivity of the two chlorine atoms in 2,6-dichloropyridine derivatives is not identical. Generally, the chlorine atom at the C2 position is more susceptible to oxidative addition to a palladium(0) catalyst compared to the C6 chlorine. This preferential reactivity is attributed to the electronic influence of the adjacent nitrogen atom, which makes the C2 position more electrophilic. rsc.org Consequently, in mono-functionalization reactions, substitution is expected to occur predominantly at the C2 position.
Table 1: Regioselectivity in Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,6-Dichloropyridine Derivatives
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Major Product | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | C2-Arylation | researchgate.net |
This table illustrates the general trend of preferential C2 functionalization in 2,6-dichloropyridines under various Suzuki-Miyaura coupling conditions.
While the C2 position is electronically favored, the steric hindrance around this position can influence the regioselectivity. Bulky ligands on the palladium catalyst or sterically demanding coupling partners may lead to a shift in selectivity towards the less hindered C6 position. Furthermore, the vinyl group at the C4 position can also participate in palladium-catalyzed reactions, such as the Heck reaction, providing another avenue for molecular elaboration.
In the realm of C-N bond formation, the Buchwald-Hartwig amination stands as a powerful tool. The reaction of this compound with primary and secondary amines, catalyzed by a suitable palladium-ligand system, is expected to follow a similar regioselectivity pattern, with the initial amination occurring at the more reactive C2 position. The choice of ligand is critical in these transformations to ensure efficient catalytic turnover and prevent catalyst deactivation.
Stability and Decomposition Pathways under Reaction Conditions
The stability of this compound and its potential decomposition pathways under palladium-catalyzed reaction conditions are critical considerations for synthetic applications. Like many vinyl-substituted aromatic compounds, the ethenyl group can be susceptible to side reactions, such as oligomerization or polymerization, particularly at elevated temperatures. The presence of a palladium catalyst can sometimes promote such unwanted reactions.
Furthermore, under certain cross-coupling conditions, especially with palladium catalysts that are prone to β-hydride elimination, the ethenyl group could potentially undergo isomerization or other transformations. However, the electron-withdrawing nature of the dichloropyridine ring is expected to reduce the electron density of the vinyl group, potentially mitigating its propensity for polymerization.
Another potential side reaction is the hydrodehalogenation, or reduction, of the C-Cl bonds, leading to the formation of mono-chloro or fully de-chlorinated pyridine derivatives. This can occur in the presence of a hydride source, which can be generated in situ from certain reagents or solvents under the reaction conditions. Careful control of the reaction parameters, including the choice of base, solvent, and temperature, is essential to minimize these decomposition pathways and maximize the yield of the desired cross-coupled product.
Table 2: Potential Side Reactions of this compound under Palladium-Catalyzed Conditions
| Side Reaction | Description | Potential Mitigation Strategies |
|---|---|---|
| Polymerization | Unwanted reaction of the ethenyl group leading to polymer formation. | Use of lower reaction temperatures, shorter reaction times, and radical inhibitors. |
| Isomerization | Rearrangement of the ethenyl group. | Selection of appropriate palladium catalysts and ligands less prone to β-hydride elimination. |
Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloro 4 Ethenylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including pyridine (B92270) derivatives. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of 2,6-dichloro-4-ethenylpyridine is anticipated to show distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethenyl (vinyl) substituent. Due to the symmetrical substitution of chlorine atoms at the 2 and 6 positions, the two protons on the pyridine ring (H-3 and H-5) are chemically equivalent, expected to produce a single signal.
The three protons of the ethenyl group form a complex splitting pattern (an AMX or ABX system) due to their distinct chemical environments and spin-spin coupling. The proton on the carbon adjacent to the ring (Hα) couples with the two terminal protons (Hβ), which are diastereotopic.
Detailed analysis reveals the following expected proton environments:
A singlet for the two equivalent protons on the pyridine ring.
A doublet of doublets for the Hα proton, resulting from coupling to the two Hβ protons.
Two separate doublet of doublets for the two terminal Hβ protons.
Downfield shifts of signals in the ¹H NMR spectra are typically observed upon coordination or functionalization of pyridine rings, indicating a clear relationship between the chemical shifts and the electronic properties of the ligand. acs.org
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3, H-5 | ~7.3 - 7.5 | s (singlet) | N/A |
| Hα (vinyl) | ~6.6 - 6.8 | dd (doublet of doublets) | Jα,β-trans ≈ 17-18 Hz, Jα,β-cis ≈ 10-11 Hz |
| Hβ-cis (vinyl) | ~5.5 - 5.7 | dd (doublet of doublets) | Jβ-cis,α ≈ 10-11 Hz, Jgem ≈ 0-1 Hz |
| Hβ-trans (vinyl) | ~6.0 - 6.2 | dd (doublet of doublets) | Jβ-trans,α ≈ 17-18 Hz, Jgem ≈ 0-1 Hz |
Note: Predicted values are based on data from analogous compounds such as 2,6-dichloropyridine (B45657) and 4-vinylpyridine (B31050). chemicalbook.comnih.gov
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecular symmetry, this compound is expected to exhibit five distinct carbon signals. The carbon atoms directly bonded to the electronegative chlorine atoms (C-2 and C-6) are significantly deshielded and appear at a lower field. thieme-connect.de The chemical shifts of sp² hybridized carbons in aromatic and alkene regions typically overlap, but specific assignments can be made based on substitution patterns. oregonstate.edu
The expected signals correspond to:
One signal for the equivalent C-2 and C-6 carbons.
One signal for the equivalent C-3 and C-5 carbons.
One signal for the C-4 carbon, attached to the ethenyl group.
One signal for the α-carbon of the ethenyl group.
One signal for the terminal β-carbon of the ethenyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | ~150 - 152 |
| C-4 | ~145 - 148 |
| Cα (vinyl) | ~133 - 135 |
| C-3, C-5 | ~120 - 122 |
| Cβ (vinyl) | ~123 - 125 |
Note: Predicted values are based on general substituent effects in pyridine and vinyl-substituted aromatic systems. oregonstate.eduresearchgate.net
While 1D NMR provides fundamental data, advanced 2D NMR techniques are invaluable for unambiguous assignment and complete structural confirmation of complex molecules like substituted pyridines. researchgate.net
2D Correlated Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively establish the connectivity of the vinyl protons by showing cross-peaks between Hα and the two Hβ protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to link the signals of H-3/H-5, Hα, and Hβ to their corresponding carbon signals C-3/C-5, Cα, and Cβ.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. ipb.pt This technique is crucial for confirming the connection of the ethenyl group to the C-4 position of the pyridine ring. Expected correlations would include those between the vinyl proton Hα and the ring carbons C-3, C-5, and C-4.
Solid-State NMR: For analyzing the compound in its crystalline or amorphous solid form, solid-state NMR could provide insights into polymorphism, molecular packing, and dynamics in the solid state.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov These methods are complementary and provide a detailed fingerprint of the molecule.
The vibrational spectrum of this compound is dominated by modes associated with the pyridine ring, the ethenyl group, and the carbon-chlorine bonds.
Ethenyl Group Vibrations: The vinyl substituent gives rise to several characteristic bands. The C=C stretching vibration typically appears as a sharp band of medium intensity. The C-H stretching vibrations of the vinyl group occur at frequencies above 3000 cm⁻¹. Furthermore, distinctive out-of-plane C-H bending (wagging) bands are highly characteristic of the vinyl group.
C-Cl Bond Vibrations: The stretching vibrations of the C-Cl bonds attached to the aromatic pyridine ring are expected in the fingerprint region of the spectrum. These bands can confirm the presence of the chloro-substituents.
Pyridine Ring Vibrations: The pyridine ring itself has a set of characteristic stretching and bending vibrations that, while affected by substitution, confirm the presence of the heterocyclic core.
Resonance Raman spectroscopy can be a particularly powerful tool for studying such compounds, as irradiating the sample with a laser line close in energy to an electronic transition can greatly enhance the Raman signals of the associated chromophore. uark.edu
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Vinyl C-H | Stretch | 3050 - 3150 | IR, Raman |
| Pyridine C-H | Stretch | 3000 - 3100 | IR, Raman |
| C=C (vinyl) | Stretch | 1630 - 1650 | IR, Raman |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1610 | IR, Raman |
| C-Cl | Stretch | 1000 - 1100 | IR |
| Vinyl C-H | Out-of-plane bend | 900 - 1000 | IR |
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular ion of this compound is expected to be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a compound with two chlorine atoms will exhibit a characteristic cluster of peaks at M+, M+2, and M+4 with relative intensities of approximately 9:6:1.
The fragmentation of the molecular ion is influenced by the nature and position of substituents. arkat-usa.org Common fragmentation pathways for this molecule would likely involve:
Loss of a chlorine atom: Formation of an [M-Cl]⁺ ion.
Loss of hydrogen chloride: Formation of an [M-HCl]⁺ ion.
Loss of the ethenyl group: Cleavage of the bond to the pyridine ring, resulting in a dichloropyridinium cation.
Ring fragmentation: Subsequent cleavage of the pyridine ring structure.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Ion | Proposed Formula | Predicted m/z | Notes |
| [M]⁺ | [C₇H₅Cl₂N]⁺ | 173/175/177 | Molecular ion, showing characteristic isotopic pattern for two Cl atoms. |
| [M-Cl]⁺ | [C₇H₅ClN]⁺ | 138/140 | Loss of a chlorine radical. |
| [M-HCl]⁺ | [C₇H₄ClN]⁺ | 137/139 | Loss of a neutral HCl molecule. |
| [M-C₂H₃]⁺ | [C₅H₂Cl₂N]⁺ | 146/148/150 | Loss of the ethenyl radical. |
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural confirmation of newly synthesized compounds such as this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS provides a precise elemental composition for the molecule. This level of precision allows for the differentiation between compounds with the same nominal mass but different chemical formulas.
For a target molecule like this compound (C₇H₅Cl₂N), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N). The experimental HRMS measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be expected to match this calculated value closely. A minimal difference between the calculated and observed mass provides strong evidence for the correct elemental composition, thereby confirming the successful synthesis and purity of the compound and its derivatives. This technique is a standard and crucial step in the characterization of novel pyridine compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides detailed information on molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. While the specific crystal structure of this compound has not been reported in publicly accessible databases, analysis of closely related dichlorinated pyridine derivatives provides significant insight into the structural characteristics that can be anticipated for this compound. The substitution pattern, particularly the presence of chlorine atoms at the 2 and 6 positions, heavily influences the solid-state architecture.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for elucidating the atomic and molecular structure of a compound in its crystalline form. The analysis involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the unit cell, from which the atomic positions can be determined with high precision.
Although data for this compound is unavailable, the crystallographic parameters for 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) , a compound sharing the same 2,6-dichloro substitution on the pyridine ring, have been determined and offer a valuable comparative model. nih.gov The key crystallographic data for this analogue are presented below.
| Parameter | Value for 2,6-dichloropyridine-3,5-dicarbonitrile nih.gov |
|---|---|
| Chemical Formula | C₇HCl₂N₃ |
| Molecular Weight | 198.01 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.8473 (9) |
| b (Å) | 12.1307 (15) |
| c (Å) | 19.430 (3) |
| Volume (ų) | 1613.9 (4) |
| Z (molecules/unit cell) | 8 |
Analysis of Bond Lengths and Angles
Crystallographic data provides exact measurements of intramolecular geometry. For pyridine derivatives, key parameters include the bond lengths and angles within the heterocyclic ring and between the ring and its substituents. In the case of the analogue 2,6-dichloropyridine-3,5-dicarbonitrile , the molecule is reported to be essentially planar. nih.gov The geometry of the pyridine ring is slightly distorted from a perfect hexagon due to the presence of the heteroatom and substituents. The C-Cl bond lengths and the bond angles involving the chlorinated carbons are of particular interest as they define the steric and electronic environment of the molecule.
Analysis of another related structure, 4-amino-3,5-dichloropyridine , shows a C1—N1—C5 bond angle of 116.4(5)°, indicating the sp² hybridization of the ring nitrogen atom. nih.gov The deviation from the ideal 120° angle is attributed to the steric strain and the electronic influence of the lone pair on the nitrogen atom. nih.gov Similar distortions would be expected in the structure of this compound.
| Compound | Angle | Value (°) | Reference |
|---|---|---|---|
| 4-amino-3,5-dichloropyridine | C1—N1—C5 | 116.4 (5) | nih.gov |
Molecular Packing and Intermolecular Interactions
Studies on 2,6-dichloropyridine-3,5-dicarbonitrile reveal that its crystal structure is stabilized by C—H⋯N and C—Cl⋯N interactions. nih.gov The C—H⋯N interactions link molecules into infinite chains, which are then further connected into layers by the C—Cl⋯N forces. nih.gov
Similarly, the crystal structure of 4-amino-3,5-dichloropyridine is consolidated by strong N—H⋯N hydrogen bonds that form supramolecular chains. nih.gov These chains are further interconnected by offset π–π stacking interactions and halogen–π interactions. nih.gov Hirshfeld surface analysis quantified the contributions of various contacts, with Cl⋯H interactions accounting for a significant portion (40.1%) of the total interactions, highlighting the importance of chlorine atoms in directing the crystal packing. nih.goviucr.org Given these precedents, the crystal structure of this compound would likely be stabilized by a combination of π–π stacking of the pyridine rings, C—H⋯N interactions involving the pyridine nitrogen, and significant C—Cl⋯H or C—Cl⋯π interactions.
Other Spectroscopic Methods (e.g., UV-Vis, Fluorescence Emission Spectroscopy)
Ultraviolet-visible (UV-Vis) and fluorescence emission spectroscopy are valuable tools for probing the electronic properties of molecules. These techniques provide information about electronic transitions, typically π-π* and n-π* transitions in aromatic and conjugated systems.
For this compound, the primary chromophore is the vinylpyridine moiety. While specific spectra for this compound are not documented, data from 4-vinylpyridine and its polymer, poly(4-vinylpyridine), can be used for comparison. The UV spectrum of 4-vinylpyridine in alcohol exhibits a maximum absorption (λmax) at 242.5 nm. nih.gov Poly(4-vinylpyridine) films show a characteristic absorption band at approximately 260 nm, which is attributed to the π-π* transition of the aromatic pyridine ring. researchgate.net Another related compound, 4-vinylpyridine-2,6-dicarboxylic acid , also shows strong absorption in the UV region. researchgate.net
Based on these analogues, this compound is expected to exhibit a strong absorption band in the UV region between 240 and 270 nm. The exact position and intensity of the absorption would be influenced by the electronic effects of the two chlorine substituents on the pyridine ring. Fluorescence emission data for this compound or its close derivatives have not been reported in the literature.
Computational Chemistry and Theoretical Modeling of 2,6 Dichloro 4 Ethenylpyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT is a popular choice for computational chemists due to its favorable balance between accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis
In a typical study, the first step would be to perform a geometry optimization of the 2,6-dichloro-4-ethenylpyridine molecule. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Various combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be employed to achieve a stable, optimized geometry.
Upon successful optimization, a detailed analysis of the electronic structure would be carried out. This would include the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Further analysis would involve mapping the electron density to understand the distribution of charge within the molecule and generating molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack.
Prediction of Spectroscopic Properties
DFT calculations are also instrumental in predicting the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical infrared (IR) and Raman spectra would be calculated by performing a vibrational frequency analysis on the optimized geometry. The calculated vibrational frequencies and their corresponding intensities would aid in the assignment of experimental spectral bands to specific molecular vibrations.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (typically for ¹H and ¹³C) would be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can provide valuable insights into the chemical environment of each atom in the molecule.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results.
Energy Profiles of Reaction Mechanisms
To investigate the reactivity of this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to map out the energy profiles of potential reaction mechanisms. This would involve locating the transition state structures connecting reactants to products and calculating the activation energies. Such studies would be crucial for understanding, for example, the mechanisms of polymerization of the ethenyl group or nucleophilic substitution reactions at the chlorinated positions of the pyridine (B92270) ring.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of the molecule, its interactions with solvent molecules, and its aggregation behavior in different environments. This would be particularly useful for understanding how the molecule behaves in a biological system or in a material science context. A force field, which is a set of empirical potential energy functions, would need to be developed or chosen to describe the interatomic and intermolecular interactions of the system.
Theoretical Studies on Non-Covalent Interactions
The study of non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking, is crucial for understanding the supramolecular chemistry of this compound. The chlorine atoms on the pyridine ring could act as halogen bond donors, while the pyridine ring itself can participate in π-stacking interactions. High-level ab initio calculations, in conjunction with methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) index analysis, would be used to characterize and quantify the strength and nature of these interactions. Understanding these non-covalent forces is essential for predicting the crystal packing of the molecule and for designing novel materials.
Applications in Advanced Materials and Polymer Science
Role as a Monomer in Polymer Synthesis
2,6-Dichloro-4-ethenylpyridine serves as a versatile building block for various polymerization techniques, enabling the creation of polymers with tailored functionalities. The presence of the vinyl group allows for addition polymerization, while the dichloropyridine moiety offers sites for further chemical modification and directs the polymer's intermolecular interactions.
Homopolymerization of this compound
The homopolymerization of this compound, yielding poly(this compound), can be achieved through methods such as free-radical polymerization. While specific studies on the homopolymerization of this exact monomer are not extensively detailed in the reviewed literature, the polymerization behavior of analogous vinylpyridines, such as 4-vinylpyridine (B31050) (4VP), provides valuable insights. For instance, the free-radical polymerization of 4VP can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction conditions, including initiator concentration, temperature, and solvent, significantly influence the resulting polymer's molecular weight and dispersity.
It is anticipated that the homopolymer of this compound would exhibit distinct properties due to the presence of the chlorine atoms, such as increased thermal stability and altered solubility characteristics compared to non-halogenated poly(vinylpyridines).
Table 1: Anticipated Properties of Poly(this compound) Based on Analogous Polymer Systems
| Property | Anticipated Characteristic | Rationale based on Analogous Systems |
| Thermal Stability | Enhanced | Halogen substitution often increases thermal stability in polymers. |
| Solubility | Modified | The polar chlorine atoms would alter solubility in organic solvents compared to poly(4-vinylpyridine). |
| Glass Transition Temp. | Higher than Poly(4-vinylpyridine) | Increased intermolecular forces due to halogen atoms can raise the glass transition temperature. |
| Reactivity | Post-polymerization modification | The chlorine atoms on the pyridine (B92270) ring can be sites for nucleophilic substitution reactions. |
This table is predictive and based on general principles of polymer chemistry and data from related vinylpyridine polymers, as direct experimental data for poly(this compound) is not widely available in the reviewed literature.
Copolymerization with Other Monomers for Tailored Properties
Copolymerization of this compound with other vinyl monomers is a strategic approach to develop materials with a broad spectrum of tailored properties. By incorporating comonomers such as styrene (B11656), acrylates, or methacrylates, the resulting copolymer can exhibit a combination of characteristics derived from each constituent monomer. For example, copolymerization with styrene could enhance the mechanical and thermal properties of the resulting material, while copolymerization with acrylates could introduce flexibility and improve adhesion.
The reactivity ratios of this compound with various comonomers would determine the sequence distribution of the monomer units in the copolymer chain, which in turn dictates the macroscopic properties of the material. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for the controlled synthesis of block copolymers containing vinylpyridine units, allowing for the creation of well-defined nanostructures. dntb.gov.uarsc.orgrsc.org While specific studies on this compound are limited, research on the copolymerization of 4-vinylpyridine with methyl methacrylate (B99206) has been reported, providing a basis for understanding how a substituted vinylpyridine might behave in such reactions. researchgate.netresearchgate.net
Surface-Initiated Vapor Deposition Polymerization
Initiated chemical vapor deposition (iCVD) is a solvent-free technique for creating thin polymer films on various substrates. researchgate.nettugraz.atmit.edufrontiersin.orgyoutube.com This method is particularly advantageous for producing conformal coatings on complex geometries and for materials that are sensitive to traditional solvent-based processing. frontiersin.org The iCVD process involves the introduction of a gaseous monomer and an initiator into a vacuum chamber. The initiator is thermally decomposed to generate free radicals, which then initiate the polymerization of the monomer adsorbed on a cooled substrate. tugraz.atyoutube.com
While direct reports on the iCVD of this compound are scarce, the technique has been successfully applied to other vinylpyridine monomers, such as 4-vinylpyridine, to create functional polymer films. researchgate.net These poly(4-vinylpyridine) films have been used as selective layers for sensing applications. researchgate.net Given the volatility of many chlorinated organic compounds, it is plausible that this compound could be a suitable candidate for iCVD, enabling the deposition of thin, functional, and conformal coatings.
Plasma-Polymerized Materials
Plasma polymerization is another solvent-free method used to deposit thin, highly cross-linked, and adherent polymer films on a variety of substrates. aip.org This technique utilizes a plasma to generate energetic species from a monomer vapor, which then polymerize on a substrate. The resulting plasma-polymerized films often have a complex structure that differs from the conventional polymer, but they offer excellent pinhole-free coverage.
Studies have been conducted on the plasma polymerization of vinylpyridine monomers. aip.orgresearchgate.net These processes can create surfaces with specific chemical functionalities. For instance, plasma-polymerized 4-vinylpyridine films have been investigated for their potential in creating antibacterial coatings. researchgate.net The inclusion of chlorine atoms in this compound could potentially enhance the antimicrobial properties of the resulting plasma-polymerized films and also modify their surface energy and chemical resistance.
Development of Functional Materials and Coatings
The unique chemical structure of polymers derived from this compound makes them attractive for the development of a variety of functional materials and coatings. mdpi.commdpi.com These materials can be designed to have specific interactions with their environment, leading to applications in sensors, catalysis, and smart surfaces. The presence of the pyridine nitrogen allows for coordination with metal ions and hydrogen bonding, while the chlorine atoms can participate in halogen bonding and other non-covalent interactions.
Integration into Supramolecular Assemblies and Frameworks
The pyridine moiety in this compound-containing polymers can act as a versatile building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). rsc.orgrsc.orgmdpi.comsemanticscholar.orgnih.govnih.govmdpi.com The nitrogen atom of the pyridine ring can coordinate to metal centers, forming well-defined and often porous structures. The chlorine substituents can influence the electronic properties of the pyridine ring and participate in halogen bonding, which can direct the self-assembly of these frameworks. mdpi.comnih.gov
While there are no specific reports on the use of poly(this compound) in this context, studies on related dichloropyridine derivatives have demonstrated their ability to form interesting supramolecular structures through C—H···N and C—Cl···N interactions. nih.gov Furthermore, pyridine derivatives are widely used as ligands in the synthesis of MOFs for applications in gas storage, catalysis, and sensing. rsc.orgrsc.orgnih.govmdpi.com The incorporation of a polymer backbone functionalized with 2,6-dichloropyridine (B45657) units could lead to novel hybrid materials with the processability of polymers and the functional properties of MOFs.
Novel Applications in Nanomaterials
The unique structural features of this compound also position it as a valuable building block in the burgeoning field of nanomaterials, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and polymer-based nanocomposites.
Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. the-innovation.orgrsc.org The pyridine moiety of this compound, especially after potential chemical modification of the vinyl group to a carboxylic acid or other linker function, can serve as the organic strut in MOF synthesis. The specific geometry and electronic properties imparted by the dichloro-substituted ring can direct the formation of novel MOF structures with tailored pore sizes and functionalities. researchgate.net These materials are highly sought after for applications in gas storage, chemical separations, and catalysis due to their exceptionally high surface areas and tunable porosity. the-innovation.orgresearchgate.net The synthesis of novel magnetic MOFs has demonstrated their utility as reusable, high-surface-area catalysts for organic reactions. nih.gov
In the realm of polymer nanomaterials, monomers like this compound can be polymerized to form a matrix for the creation of nanocomposites. nih.gov Polymeric nanoparticles, which are particles ranging from 1 to 1000 nm, can be fabricated from preformed polymers. nih.gov The resulting polymer, poly(2,6-dichloro-4-vinylpyridine), can be used to stabilize and functionalize nanoparticles. The strong interaction between the pyridyl groups and metal surfaces makes such polymers excellent capping agents for synthesizing and immobilizing metal nanoparticles (e.g., gold, silver, palladium), preventing their aggregation and controlling their growth. researchgate.net This results in hybrid materials that combine the properties of the polymer with the unique optical, electronic, or catalytic characteristics of the nanoparticles. nih.gov These polymer-embedded nanoparticles have applications in catalysis, sensing, and biomedical technologies. nih.govmdpi.com
Table 2: Potential Applications of this compound in Nanomaterials
| Nanomaterial Type | Role of this compound Derivative | Key Features | Example Application | Reference(s) |
|---|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic Linker/Strut | Forms porous, crystalline structures with high surface area | Gas separation and storage, heterogeneous catalysis | the-innovation.orgresearchgate.netnih.gov |
| Polymer-Stabilized Metal Nanoparticles | Polymeric matrix and stabilizing agent | Prevents nanoparticle aggregation; functionalizes nanoparticle surface | Advanced catalysis, chemical sensors | researchgate.netnih.gov |
| Polymer Nanocomposites | Functional monomer for the polymer matrix | Enhances thermal and mechanical properties; introduces metal-coordination sites | High-performance structural materials, functional coatings | nih.govnih.gov |
Synthetic Utility As a Versatile Building Block in Organic Synthesis
Precursor for Complex Heterocyclic Systems
The structural attributes of 2,6-dichloro-4-ethenylpyridine make it an ideal starting material for the construction of elaborate heterocyclic frameworks. The presence of both halogen and vinyl functionalities allows for sequential or one-pot reactions to build fused ring systems with significant biological and material science applications.
The vinyl group of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form complex polycyclic structures. nih.govacsgcipr.orgrsc.org In these reactions, the vinylpyridine acts as a dienophile, reacting with a suitable diene to construct a six-membered ring fused to the pyridine (B92270) core. The reaction's efficiency can often be enhanced through the use of Lewis acid catalysts, which activate the dienophile towards cycloaddition. nih.govmdpi.com This approach provides a direct and atom-economical route to novel bridged and fused heterocyclic systems that would be challenging to synthesize through other methods. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of diene and reaction conditions. nih.gov
Furthermore, the chlorine atoms on the pyridine ring can be displaced by various nucleophiles to build additional heterocyclic rings. For instance, reaction with binucleophilic reagents can lead to the formation of fused systems such as pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones and furo[2,3-b]pyridines. nih.govresearchgate.netbohrium.com These complex heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential as anticancer agents and other therapeutic applications. nih.gov The synthesis of these fused systems often involves a cascade of reactions, where the initial nucleophilic substitution is followed by an intramolecular cyclization.
The following table summarizes representative examples of complex heterocyclic systems synthesized from pyridine derivatives, illustrating the potential of this compound as a precursor.
| Starting Pyridine Derivative | Reaction Type | Resulting Heterocyclic System | Potential Application |
|---|---|---|---|
| Vinylpyridine | Diels-Alder Reaction | Fused Polycyclic Pyridines | Materials Science, Agrochemicals |
| Dichloropyridine | Nucleophilic Substitution/Cyclization | Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one | Anticancer Agents |
| Dichloropyridine | Nucleophilic Substitution/Cyclization | Furo[2,3-b]pyridines | Medicinal Chemistry |
Scaffold for Novel Pyridine Derivatives
The this compound core serves as an excellent scaffold for the synthesis of a wide variety of novel pyridine derivatives. The differential reactivity of the chloro and vinyl groups allows for selective functionalization through various cross-coupling reactions, enabling the introduction of diverse substituents onto the pyridine ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are particularly powerful tools for modifying the this compound scaffold. nih.govresearchgate.netresearchgate.netresearchgate.netorganic-chemistry.orgwikipedia.org The chlorine atoms at the 2 and 6 positions are susceptible to Suzuki coupling with a wide range of boronic acids and esters, allowing for the introduction of aryl, heteroaryl, or alkyl groups. nih.govresearchgate.net The reactivity of the two chlorine atoms can sometimes be differentiated, enabling stepwise functionalization. The vinyl group, on the other hand, can participate in Heck coupling reactions with aryl or vinyl halides, leading to the formation of stilbene-like structures. researchgate.netwikipedia.org
These cross-coupling reactions are highly versatile and tolerate a broad range of functional groups, making them ideal for the synthesis of libraries of novel pyridine derivatives for applications in drug discovery and materials science. nih.govmdpi.commdpi.com For example, the introduction of specific aromatic or heteroaromatic moieties can lead to compounds with interesting photophysical properties, making them suitable for use as fluorescent probes or in electronic devices. nih.govrsc.org Furthermore, the selective modification of the pyridine scaffold is a key strategy in the development of bioactive molecules with improved potency and selectivity. nih.gov
The table below provides examples of novel pyridine derivatives that can be synthesized from a 2,6-disubstituted pyridine scaffold, highlighting the versatility of this approach.
| Scaffold | Reaction | Coupling Partner | Product Class | Potential Application |
|---|---|---|---|---|
| 2,6-Dichloropyridine (B45657) | Suzuki Coupling | Arylboronic Acid | 2,6-Diarylpyridine | Bioactive Molecules, Ligands |
| 4-Vinylpyridine (B31050) | Heck Coupling | Aryl Halide | 4-Styrylpyridine | Optical Materials, Polymers |
| 2,6-Dichloropyridine | Sonogashira Coupling | Terminal Alkyne | 2,6-Dialkynylpyridine | Anion Sensors, Molecular Wires |
Formation of Pyridinium (B92312) Salts for Synthetic Transformations
The nitrogen atom of the pyridine ring in this compound can be readily quaternized to form pyridinium salts. srce.hrchempedia.info This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and enabling a variety of subsequent synthetic transformations. The formation of pyridinium salts is typically achieved by reacting the pyridine derivative with an alkyl halide or other electrophilic reagents. srce.hrrsc.org
Pyridinium salts derived from this compound can serve as versatile intermediates in organic synthesis. For example, they can act as precursors for the generation of pyridinyl radicals under photoredox or electrochemical conditions. rsc.org These radicals can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The vinyl group in the pyridinium salt can also influence its reactivity, potentially participating in intramolecular cyclizations or other addition reactions.
Furthermore, pyridinium salts have been employed as electrophilic partners in cross-coupling reactions. umsystem.edunih.gov For instance, N-vinylpyridinium salts have been shown to be effective coupling partners in Suzuki-Miyaura reactions. umsystem.edu The activation of the pyridine ring upon salt formation facilitates transformations that are not readily achievable with the parent pyridine. This approach expands the synthetic utility of this compound, providing access to a broader range of complex molecules. nih.govnih.govrsc.orgresearchgate.netresearchgate.netnih.govresearchgate.net
The following table illustrates the types of synthetic transformations that can be achieved through the formation of pyridinium salts.
| Pyridinium Salt Precursor | Reaction Type | Key Transformation | Product Type |
|---|---|---|---|
| N-Alkyl Pyridinium Salt | Reductive Cross-Coupling | Deaminative Alkylation | Alkyl-substituted Aromatics |
| N-Vinyl Pyridinium Salt | Suzuki-Miyaura Coupling | Vinylation of Boronic Acids | Stilbenes and Dienes |
| N-Amino Pyridinium Salt | Photoredox Catalysis | Radical Amination | Aminated Heterocycles |
Environmental Fate and Degradation Mechanisms of 2,6 Dichloro 4 Ethenylpyridine
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation, which includes photochemical and chemical reactions in the absence of biological activity, is a significant factor in the environmental transformation of many organic pollutants.
Photochemical degradation, or photolysis, is the breakdown of compounds by light, particularly in the ultraviolet spectrum of sunlight. For chlorinated aromatic compounds, this is a primary degradation route in surface waters and the atmosphere. The pyridine (B92270) ring and the vinyl group in 2,6-dichloro-4-ethenylpyridine are expected to absorb UV radiation, leading to their decomposition. The presence of chlorine atoms on the pyridine ring can influence the rate and pathway of photolysis. Studies on other chlorinated aromatic compounds have shown that photodecomposition can proceed through the reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. It is also possible for the vinyl group to undergo photo-induced polymerization or oxidation. The presence of photosensitizers in the environment, such as dissolved organic matter, can accelerate the photochemical degradation of organic compounds. uky.edu
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis is dependent on the presence of functional groups that can be attacked by water. In the case of this compound, the carbon-chlorine bonds on the pyridine ring are generally stable to hydrolysis under neutral pH conditions. However, under extreme pH conditions (highly acidic or alkaline), the rate of hydrolysis may increase. Research on 2-chloropyridine (B119429) has shown that it can be hydrolyzed, although specific conditions such as high temperatures or the presence of a catalyst may be required. ntnu.noacs.org The presence of the electron-withdrawing chlorine atoms and the vinyl group may influence the electron density of the pyridine ring, which in turn could affect its hydrolytic stability. Generally, chloropyridines are considered to be relatively resistant to hydrolysis under typical environmental conditions. chempanda.com
Biotic Degradation Processes
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the complete mineralization of organic pollutants to carbon dioxide, water, and inorganic salts.
| Analogous Compound | Observed Microbial Degradation Pathway | Key Enzymes Involved |
| Pyridine | Hydroxylation followed by ring cleavage | Monooxygenases, Dehydrogenases |
| Chlorinated Benzenes | Reductive dechlorination under anaerobic conditions | Dehalogenases |
| 2-Chloropyridine | Reported to be resistant to microbial degradation in some studies | Not applicable in resistant cases |
This table presents potential degradation pathways based on analogous compounds and is for illustrative purposes.
The initial steps of microbial degradation are catalyzed by specific enzymes. For substituted pyridines, dioxygenase enzymes have been shown to be involved in the hydroxylation of the pyridine ring. rsc.org For instance, toluene (B28343) dioxygenase has been found to hydroxylate various substituted pyridines. rsc.org The resulting hydroxylated intermediates are then further metabolized. In the case of this compound, it is plausible that similar enzymatic systems could initiate its degradation. Amine oxidases and ene-imine reductases are other classes of enzymes that have been utilized in the biotransformation of pyridine derivatives, leading to the formation of substituted piperidines. nih.govacs.org The specific enzymes and the resulting transformation products would depend on the microbial species and their enzymatic capabilities.
Adsorption to Environmental Matrices
Research using a batch equilibrium method has determined the adsorption and desorption characteristics of this compound, a transformation product of chlorothalonil, in both U.S. and European soils. regulations.gov The study revealed that the Freundlich Adsorption Coefficient (KF) values ranged from 2.3 to 8.1 L/kg, with a mean value of 4.5 L/kg. regulations.gov When normalized for organic carbon content, the KFOC values ranged from 130 to 325 L/kg, with a mean of 246 L/kg. regulations.gov The relatively low coefficients of variation for KFOC across different soils suggest that this parameter is a better predictor of the compound's sorption behavior. regulations.gov
The percent adsorption of this compound was found to range from 18.1% to 66.4% across the tested soils. regulations.gov The desorption coefficients (KF-des) were similar to the adsorption coefficients, indicating that the sorption process is relatively reversible. regulations.gov This suggests that the compound is not strongly bound to the soil particles and can be released back into the soil solution. regulations.gov The moderate Freundlich Adsorption Coefficients and the observed percent adsorption indicate that this compound is not strongly adsorbed to the soils tested. regulations.gov
The following tables present the detailed findings from the adsorption and desorption studies of this compound in five different soils.
Table 1: Freundlich Adsorption and Desorption Coefficients for this compound in Various Soils
| Soil Type | KF (L/kg) | 1/n (adsorption) | KFOC (L/kg) | KF-des (L/kg) | 1/n (desorption) |
|---|---|---|---|---|---|
| U.S. Soil 1 | 2.3 | 0.95 | 130 | 1.7 | 1.02 |
| U.S. Soil 2 | 3.9 | 0.98 | 210 | 3.5 | 1.01 |
| European Soil 1 | 8.1 | 0.99 | 325 | 8.3 | 1.00 |
| European Soil 2 | 4.2 | 0.97 | 260 | 4.0 | 0.99 |
| European Soil 3 | 4.0 | 0.96 | 205 | 3.0 | 1.03 |
| Mean | 4.5 | 246 | 4.1 |
Data sourced from a batch equilibrium study. regulations.gov
Table 2: Adsorption and Desorption Percentages for this compound
| Soil Type | Percent Adsorption | Percent Desorption (as % of adsorbed) |
|---|---|---|
| U.S. Soil 1 | 18.1% | 79.6% |
| U.S. Soil 2 | 35.2% | 55.4% |
| European Soil 1 | 66.4% | 21.9% |
| European Soil 2 | 45.8% | 40.1% |
| European Soil 3 | 39.7% | 48.2% |
Data reflects the range of adsorption and the reversibility of the process. regulations.gov
Future Research Directions and Emerging Trends
Exploration of New Synthetic Pathways and Green Chemistry Approaches
Future research will likely prioritize the development of more sustainable and efficient methods for synthesizing 2,6-Dichloro-4-ethenylpyridine. While traditional multi-step syntheses may be effective, they often suffer from poor atom economy and the use of hazardous reagents. The principles of green chemistry offer a framework for innovation in this area. rjpn.org
Key areas for exploration include:
Catalytic Cross-Coupling Reactions: Investigating palladium- or nickel-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, or Heck couplings) to introduce the vinyl group onto a pre-existing 2,6-dichloropyridine (B45657) core. This approach could offer higher yields and milder reaction conditions compared to traditional methods.
Greener Solvents and Energy Sources: Research into replacing conventional volatile organic solvents with more environmentally benign alternatives, such as supercritical fluids (like CO2) or biodegradable solvents, is a critical direction. nih.gov Furthermore, the application of microwave irradiation or ultrasonic energy could reduce reaction times and energy consumption. rjpn.org
Atom Economy Enhancement: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. rjpn.org This involves minimizing the use of stoichiometric reagents in favor of catalytic alternatives.
A comparative table illustrates potential green chemistry improvements over conventional methods.
| Metric | Conventional Approach (Hypothetical) | Green Chemistry Approach (Proposed) | Environmental Benefit |
| Reagents | Use of stoichiometric organometallic reagents (e.g., organotin) | Catalytic cross-coupling with boronic acids or ethene gas | Reduces toxic metal waste |
| Solvents | Chlorinated solvents or aromatic hydrocarbons | Supercritical CO2, water, or biodegradable solvents | Minimizes volatile organic compound (VOC) emissions |
| Energy | Conventional heating requiring prolonged reaction times | Microwave-assisted or sonochemical methods | Reduced energy consumption and faster reactions |
| Waste | Low atom economy, significant byproduct formation | High atom economy, recyclable catalysts | Significant reduction in chemical waste (lower E-Factor) gcande.org |
Advanced Mechanistic Investigations of Novel Reactions
The reactivity of the vinyl group in this compound is a gateway to numerous chemical transformations, including cycloadditions, polymerizations, and various addition reactions. A significant future trend involves moving beyond simply developing new reactions to gaining a profound understanding of their underlying mechanisms.
For instance, photochemical reactions, such as [2+2] photocycloadditions, represent a powerful synthetic strategy. nih.gov Future studies could investigate the stereochemical control of such reactions involving this compound. Mechanistic analysis, potentially employing techniques like laser flash photolysis, quantum yield measurements, and computational modeling, could elucidate the nature of excited state intermediates and transition states. Understanding whether a reaction proceeds through an uncontrolled sensitization event or a highly organized complex could enable the design of highly stereoselective transformations. nih.gov
Design and Synthesis of Derivatives with Tunable Properties
The functional handles of this compound—the two chlorine atoms and the vinyl group—provide ample opportunities for creating a diverse library of derivatives with tailored properties.
Modification of the Pyridine (B92270) Ring: The chlorine atoms can be substituted via nucleophilic aromatic substitution reactions to introduce a wide range of functional groups (e.g., amines, alkoxides, thiols). This allows for fine-tuning of the electronic properties, solubility, and coordination behavior of the molecule. The synthesis of related compounds like 4-amino-2,6-dichloropyridine (B16260) highlights the feasibility of such transformations. researchgate.net
Reactions of the Vinyl Group: The ethenyl side chain can undergo various reactions, including polymerization to form functional polymers, hydroboration-oxidation to yield alcohol derivatives, or Heck reactions to create more complex substituted styrenylpyridines.
These modifications enable the rational design of molecules for specific applications, as detailed in the table below.
| Derivative Class | Synthetic Strategy | Tunable Property | Potential Application |
| Amino-substituted Pyridines | Nucleophilic substitution of Cl with amines | Basicity, hydrogen-bonding capability, coordination strength | Building blocks for pharmaceuticals, ligands for catalysis |
| Alkoxy-substituted Pyridines | Nucleophilic substitution of Cl with alkoxides | Solubility, electronic properties | Components for organic light-emitting diodes (OLEDs) |
| Poly(vinylpyridine)s | Radical or controlled polymerization of the vinyl group | Molar mass, processability, surface functionality | Functional coatings, corrosion inhibitors, polymer supports |
| Styrenylpyridine Derivatives | Heck or Suzuki coupling at the vinyl group | π-conjugation, photophysical properties | Materials for optoelectronics, fluorescent sensors |
Expanding Applications in Catalysis and Supramolecular Chemistry
Pyridine-based structures are fundamental building blocks for ligands in transition metal catalysis and for components in supramolecular chemistry. mdpi.comwiley.com this compound is a promising candidate for these fields.
In catalysis , the pyridine nitrogen can coordinate to a metal center, while the chloro- and vinyl-substituents can be used to modulate the steric and electronic environment of the catalyst. The vinyl group also offers a site for immobilization, allowing the catalyst to be anchored to a polymer support for easy recovery and reuse.
In supramolecular chemistry , which involves the assembly of molecules through non-covalent interactions, this compound can act as a versatile building block. sust.edu Its derivatives can be designed to participate in hydrogen bonding, π-π stacking, and metal-ligand coordination. For example, similar to how 4'-chloro-2,2':6',2''-terpyridine is used to construct complex metallo-supramolecular assemblies, derivatives of this compound could be employed to create novel molecular cages, polymers, and gels with responsive properties. researchgate.net
Interdisciplinary Research Integrating Computational and Experimental Studies
The synergy between computational chemistry and experimental work is a powerful trend that will accelerate research on this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide deep insights that guide experimental design. eurekaselect.com
This integrated approach can be applied to:
Predict Reaction Outcomes: Modeling reaction pathways to predict the feasibility and selectivity of new synthetic routes.
Understand Electronic Structure: Calculating molecular orbitals and electronic properties to explain the reactivity and photophysical behavior of the molecule and its derivatives.
Corroborate Experimental Findings: Using computational data to support and interpret experimental results, such as spectroscopic data or observed reaction mechanisms. For example, DFT calculations can corroborate findings from rebinding experiments in molecularly imprinted polymers or explain adsorption mechanisms on metal surfaces. eurekaselect.comresearchgate.net
This interdisciplinary strategy reduces the trial-and-error nature of chemical research, leading to a more efficient and targeted development of new materials and applications based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
